molecular formula C18H25ClN2O3 B13552569 1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride

1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride

Cat. No.: B13552569
M. Wt: 352.9 g/mol
InChI Key: LWOKJHCRQKLGDL-UHFFFAOYSA-N
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Description

1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a cyclopropyl group, and a benzodioxin moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropyl group: This step may involve the use of cyclopropylamine and suitable coupling reagents.

    Attachment of the benzodioxin moiety: This can be done through various organic reactions, such as Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride would depend on its specific interactions with biological targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(1-Aminocyclopropyl)piperidin-1-yl)ethan-1-one: A structurally related compound with similar functional groups.

    2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-one: Another related compound with the benzodioxin moiety.

Uniqueness

1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride is unique due to its combination of a piperidine ring, a cyclopropyl group, and a benzodioxin moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H25ClN2O3

Molecular Weight

352.9 g/mol

IUPAC Name

1-[4-(1-aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone;hydrochloride

InChI

InChI=1S/C18H24N2O3.ClH/c19-18(5-6-18)14-3-7-20(8-4-14)17(21)12-13-1-2-15-16(11-13)23-10-9-22-15;/h1-2,11,14H,3-10,12,19H2;1H

InChI Key

LWOKJHCRQKLGDL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2(CC2)N)C(=O)CC3=CC4=C(C=C3)OCCO4.Cl

Origin of Product

United States

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